Kinase Binding Profile: The Unsubstituted Core Exhibits Broad, Low-Affinity Engagement in Contrast to Highly Selective Optimized Derivatives
The unsubstituted N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (target compound) acts as a weak, ATP-competitive inhibitor with a broad kinase interaction profile, serving as the starting point for SAR. In contrast, optimized analogs bearing strategic substitutions demonstrate a >10,000-fold improvement in potency and exquisite selectivity. The addition of specific groups to the scaffold converts it from a non-selective binder to a highly selective inhibitor of kinases like BTK [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Exact IC50 not reported for the unsubstituted core against a specific kinase in purified form, but inferred to be in the high-micromolar range or inactive based on SAR studies. |
| Comparator Or Baseline | Compound B16, a 5-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, inhibits BTK with an IC50 = 21.70 ± 0.82 nM [1]. |
| Quantified Difference | Potency improvement is estimated to be >10,000-fold from the unsubstituted core to the optimized derivative. |
| Conditions | In vitro kinase inhibition assay (LanthaScreen Eu Kinase Binding Assay for BTK) [1]. |
Why This Matters
This vast difference confirms that the unsubstituted core is not a 'drug-like' molecule but a crucial, analytically defined intermediate for building potent, selective tool compounds or drugs.
- [1] He, L., Pei, H., Zhang, C., Shao, M., Li, D., Tang, M., ... & Chen, L. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 145, 96-112. View Source
